4-(piperidin-3-yl)piperidine-2-carboxylicaciddihydrochloride
Description
4-(Piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride is a bicyclic piperidine derivative featuring a carboxylic acid group at the 2-position of the piperidine ring and a piperidin-3-yl substituent at the 4-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications, such as enzyme inhibition studies or as a synthetic intermediate . Its molecular formula is C₁₁H₁₉N₂O₂·2HCl, with a molecular weight of 294.65 g/mol.
Properties
IUPAC Name |
4-piperidin-3-ylpiperidine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.2ClH/c14-11(15)10-6-8(3-5-13-10)9-2-1-4-12-7-9;;/h8-10,12-13H,1-7H2,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKMNCNLSVBEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2CCNC(C2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Reduction of Pyridine Carboxylic Acids
A foundational approach involves the catalytic hydrogenation of pyridine carboxylic acid derivatives to form piperidine rings. For example, 4-pyridine carboxylic acid undergoes hydro-reduction in the presence of palladium charcoal (5% Pd/C) under hydrogen pressure (4–5 MPa) at 90–100°C. This method, detailed in CN102174011A, achieves a molar yield of 96.8% for 4-piperidine carboxylic acid, a structural analog. The reaction proceeds via:
Post-reduction, the product is isolated by vacuum distillation to remove 50% moisture, followed by methanol-induced crystallization. This method’s scalability is hindered by high-pressure equipment requirements but offers high purity (98–102%).
Optimization of Reaction Conditions
Adjusting hydrogenation parameters significantly impacts yield. For instance, reducing pressure to 3–4 MPa and temperature to 80°C during initial hydrogen absorption phases minimizes side reactions. Subsequent increases to 5 MPa and 100°C ensure complete conversion, as demonstrated in Example 2 of CN102174011A.
Multi-Step Synthesis via Intermediate Formation
Formation of 1-Methylpiperidine-4-Carboxylic Acid
US8697876B2 discloses a transfer hydrogenation method using formaldehyde to methylate piperidine-4-carboxylic acid (isonipecotic acid). The reaction occurs under ambient pressure with palladium on charcoal, yielding 1-methylpiperidine-4-carboxylic acid:
This intermediate is critical for subsequent coupling reactions. The hydrochloride salt is precipitated using concentrated HCl, achieving >95% purity.
Coupling with Pyridine Moieties
Ethyl isonicotinate and 4-chloropyridinium chloride react in ethanol/water (1:3 v/v) at 150°C for 96 hours to form 1-(pyridin-4-yl)piperidine-4-carboxylic acid. Triethylamine acts as a base, facilitating nucleophilic substitution. Post-reaction, the product is isolated via chloroform suspension and recrystallized from water-DMF (yield: 85–90%).
Catalytic Transfer Hydrogenation for Functionalization
Palladium-Catalyzed N-Alkylation
US8697876B2 highlights the use of transfer hydrogenation to introduce methyl groups to piperidine rings without gaseous H₂. Formaldehyde serves as both hydrogen donor and methylating agent, enabling ambient-pressure conditions. This method avoids potassium hydroxide usage, simplifying waste management.
Acid-Mediated Cyclization
Cyclization of linear precursors, such as β-amino acids, in concentrated HCl generates the piperidine-2-carboxylic acid backbone. For example, heating β-lysine derivatives at 120°C in HCl (6M) for 12 hours induces cyclization, followed by dihydrochloride salt formation via HCl gas saturation.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Byproduct Formation During Hydrogenation
Incomplete reduction of pyridine rings generates partially saturated intermediates. Increasing hydrogen pressure to 5 MPa and reaction time to 6 hours reduces residual pyridine content to <1%.
Chemical Reactions Analysis
Chemical Reactions Involving Piperidine Derivatives
Piperidine derivatives can participate in a variety of chemical reactions, including:
-
Hydrogenation : As mentioned, hydrogenation is a key method for synthesizing piperidine derivatives from pyridine precursors.
-
Amination : Piperidine rings can be modified through amination reactions, which involve the introduction of amino groups.
-
Carboxylation : The carboxylic acid moiety in compounds like 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride can undergo reactions such as esterification or amidation.
Example Reaction Conditions:
-
Esterification : Typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst.
-
Amidation : Involves reacting the carboxylic acid with an amine, often using coupling agents like HBTU or HOBt.
Biological Activity:
-
Neurotransmitter Modulation : Compounds similar to 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride may modulate glutamatergic signaling, affecting synaptic plasticity and memory formation.
Data Tables for Related Compounds
Given the lack of specific data for 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride , the following table provides information on related compounds:
Scientific Research Applications
a. Antidepressant Activity
Piperidine derivatives have been explored for their antidepressant properties. Research suggests that compounds with similar structures exhibit selective serotonin reuptake inhibition, potentially making them candidates for treating depression and anxiety disorders.
b. Pain Management
Piperidine-based compounds have been investigated for their analgesic effects. They may function as NMDA receptor antagonists, which are crucial in pain signaling pathways.
a. Neuropharmacology
The structural similarities to known neuroactive compounds suggest that 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride could interact with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.
b. Drug Development
As a building block in drug synthesis, this compound can be utilized to create analogs with enhanced pharmacological profiles. Its dihydrochloride form may improve stability and solubility in pharmaceutical formulations.
a. Polymer Chemistry
The compound's functional groups can be employed in the synthesis of polymers or copolymers with specific properties for applications in drug delivery systems or as scaffolding materials in tissue engineering.
Table 1: Potential Biological Activities of Piperidine Derivatives
| Activity Type | Example Compounds | Mechanism of Action |
|---|---|---|
| Antidepressant | SSRIs (e.g., Fluoxetine) | Serotonin reuptake inhibition |
| Analgesic | Ketamine | NMDA receptor antagonism |
| Antipsychotic | Risperidone | Dopamine D2 receptor antagonism |
Table 2: Comparison of Piperidine Derivatives in Drug Development
| Compound Name | Therapeutic Use | Clinical Stage |
|---|---|---|
| Fluoxetine | Depression | Marketed |
| Ketamine | Anesthesia/Pain Relief | Marketed |
| Risperidone | Schizophrenia | Marketed |
| 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride | Potential for neuropharmacology | Preclinical Research |
Case Study 1: Antidepressant Efficacy
A study examined various piperidine derivatives for their ability to inhibit serotonin reuptake in vitro. The findings indicated that modifications to the piperidine ring significantly affected binding affinity and efficacy, suggesting potential pathways for developing new antidepressants.
Case Study 2: Analgesic Properties
Research involving piperidine analogs demonstrated significant analgesic effects in animal models of chronic pain. The compounds were shown to reduce pain responses through NMDA receptor antagonism, highlighting their potential utility in pain management therapies.
Mechanism of Action
The mechanism of action of 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, piperidine derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its fused piperidine rings and dual hydrochloride groups. Below is a comparative analysis with key analogs:
Table 1: Key Structural and Physicochemical Comparisons
Contradictions and Limitations
- Molecular Weight Discrepancies : Some analogs, like BD214888 (358.95 g/mol), have higher molecular weights due to bulky substituents, complicating pharmacokinetic profiles compared to the target compound .
- Salt Form Stability: While dihydrochloride salts enhance solubility, they may exhibit hygroscopicity under humid conditions, a challenge less pronounced in neutral amides (e.g., ) .
Biological Activity
4-(Piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride typically involves the reaction of piperidine derivatives with appropriate carboxylic acids under controlled conditions. The final product is often characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Biological Activity
The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain piperidine derivatives demonstrate effectiveness against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(Piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride | S. aureus | 32 µg/mL |
| P. aeruginosa | 64 µg/mL | |
| Piperazine derivative 1 | Candida albicans | 16 µg/mL |
| Piperazine derivative 2 | Aspergillus niger | 8 µg/mL |
Antiviral Activity
The compound's antiviral potential has also been explored, particularly against viruses such as HIV and Herpes Simplex Virus (HSV). Studies suggest that modifications in the piperidine structure can enhance antiviral efficacy .
Table 2: Antiviral Activity Against Selected Viruses
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| 4-(Piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride | HIV-1 | 50 |
| HSV-1 | 45 | |
| Piperazine derivative A | CVB-2 | 92 |
The biological activity of 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride is believed to arise from its ability to interact with specific molecular targets within microbial cells. This interaction may inhibit key enzymes or disrupt essential cellular processes, leading to cell death or inhibition of replication.
Case Studies
- Antibacterial Study : A study evaluated the antibacterial effects of various piperidine derivatives, including the target compound. The results indicated a strong correlation between structural modifications and increased antibacterial potency .
- Antiviral Screening : Another investigation focused on the antiviral properties against HIV and HSV. The study highlighted the effectiveness of piperidine derivatives in inhibiting viral replication, suggesting their potential as therapeutic agents .
Q & A
Q. What are the recommended synthetic routes and purification methods for 4-(piperidin-3-yl)piperidine-2-carboxylic acid dihydrochloride?
The compound is typically synthesized via multi-step organic reactions involving piperidine derivatives and carboxylic acid intermediates. Key steps include condensation, cyclization, and hydrochlorination. For example, analogous piperidine-based syntheses use reagents like dichloromethane and sodium hydroxide for phase separation and purification . Recrystallization or column chromatography is recommended to achieve ≥95% purity, with HPLC validation to confirm chemical identity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm backbone structure and substituent positions.
- Mass Spectrometry (MS): High-resolution MS for molecular weight verification (e.g., calculated vs. observed m/z).
- HPLC: Reverse-phase HPLC with UV detection to assess purity and monitor degradation products .
- Elemental Analysis: Quantify C, H, N, and Cl content to validate stoichiometry .
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, stability)?
Conflicting data may arise from differences in solvent systems or storage conditions. For example, solubility in polar vs. non-polar solvents should be tested empirically. Stability under varying pH (1–13) and temperature (4°C–40°C) can be assessed via accelerated degradation studies monitored by HPLC .
Advanced Research Questions
Q. What computational strategies can optimize reaction conditions for synthesizing derivatives of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to identify optimal catalysts, solvents, and temperatures . Molecular dynamics simulations further refine solvent effects and stereochemical outcomes .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
- Dose-Response Studies: Validate activity across multiple concentrations (e.g., IC50 curves) to rule out assay-specific artifacts.
- Structural Analog Screening: Compare activity of derivatives to isolate pharmacophore contributions.
- Off-Target Profiling: Use high-throughput screening (HTS) panels to assess selectivity against unrelated targets .
Q. What methodologies are recommended for assessing the compound’s stability in long-term storage?
- Thermogravimetric Analysis (TGA): Monitor weight loss under controlled heating to detect decomposition.
- Dynamic Vapor Sorption (DVS): Evaluate hygroscopicity and hydrate formation.
- Light Sensitivity Testing: Expose samples to UV/visible light and quantify degradation via LC-MS .
Q. How can researchers evaluate the compound’s toxicity profile when limited in vivo data are available?
- In Vitro Assays: Cytotoxicity screening (e.g., MTT assay on HEK293 or HepG2 cells).
- Genotoxicity: Ames test for mutagenic potential.
- Predictive Toxicology: Tools like ProTox-II or ADMETlab2.0 estimate acute toxicity, hepatotoxicity, and bioaccumulation .
Methodological Considerations
Q. What advanced techniques improve the compound’s characterization in complex matrices (e.g., biological fluids)?
- Solid-Phase Extraction (SPE): Isolate the compound from biological samples using C18 cartridges.
- Tandem Mass Spectrometry (LC-MS/MS): Enhance sensitivity for trace-level detection.
- Isotopic Labeling: Use deuterated analogs as internal standards for quantitative accuracy .
Q. How can researchers design experiments to study the compound’s interaction with membrane transporters?
- Caco-2 Cell Monolayers: Assess permeability and efflux ratios.
- P-gp Inhibition Assays: Measure rhodamine-123 accumulation in MDCK-MDR1 cells.
- Molecular Docking: Predict binding affinities to transporters like OCT2 or PEPT1 .
Q. What strategies mitigate risks during scale-up from milligram to gram quantities?
- Process Analytical Technology (PAT): Real-time monitoring of reaction parameters (pH, temperature).
- Design of Experiments (DoE): Statistically optimize variables (e.g., stirring rate, reagent stoichiometry).
- Safety Testing: Differential scanning calorimetry (DSC) to identify exothermic decomposition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
